7-Chloronorbornadiene

描述

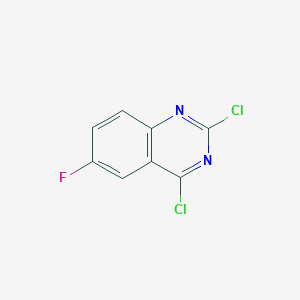

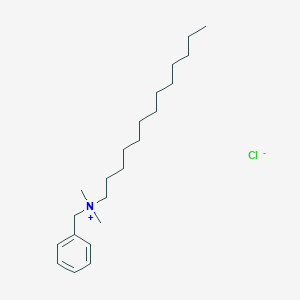

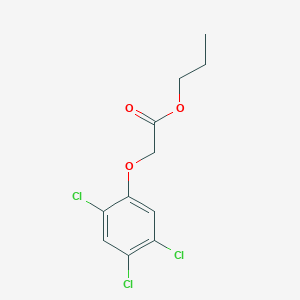

7-Chloronorbornadiene is a chemical compound with the molecular formula C7H7Cl . It has an average mass of 126.584 Da and a monoisotopic mass of 126.023628 Da .

Synthesis Analysis

The synthesis of 7-Chloronorbornadiene involves the reaction with thallium cyclopentadienide . This reaction provides a convenient one-step synthesis of hexahydro-3,4,7-methenocyclopenta . Another synthesis method involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant .

Molecular Structure Analysis

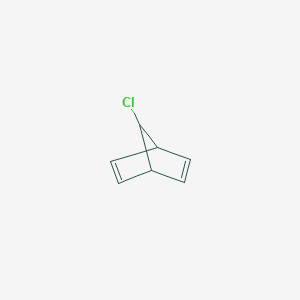

The molecular structure of 7-Chloronorbornadiene consists of a seven-carbon ring with one chlorine atom . The exact structure can be found in databases like ChemSpider .

Chemical Reactions Analysis

7-Chloronorbornadiene reacts with thallium cyclopentadienide to form hexahydro-3,4,7-methenocyclopenta . Another reaction involves methanolysis under alkaline conditions .

Physical And Chemical Properties Analysis

7-Chloronorbornadiene has a molecular weight of 126.583 . More detailed physical and chemical properties can be found in databases like ChemSpider and NIST Chemistry WebBook .

科学研究应用

Cycloaddition Reactions and Stereoreactivity Studies

- The reactivity of 7-chloronorbornadiene with various diazoalkanes highlights its significance in understanding stereoreactivity in cycloaddition reactions. The endo attack is predominant with smaller diszocompounds, demonstrating the compound's role in the study of steric effects in chemical reactions (Franck-Neumann & Sedrati, 1983).

Solvolytic Reactivities

- Research on 7-chloronorbornadiene and its derivatives provides insights into their solvolytic reactivities, a fundamental aspect of chemical kinetics and reaction mechanisms. The unique reactivity patterns observed with these compounds contribute to a deeper understanding of chemical reactions involving chlorine substitutions (Woods, Carboni, & Roberts, 1956).

Development of Advanced Chemical Synthesis Methods

- 7-Chloronorbornadiene is key in developing novel synthesis methods, such as the creation of 2-Bromo-3-chloronorbornadiene, which is instrumental in molecular solar-thermal energy storage systems. This compound serves as a precursor in various synthesis pathways, demonstrating its versatility in chemical engineering (Lennartson, Quant, & Moth‐Poulsen, 2015).

Ring-Opening Metathesis Polymerization

- The compound is crucial in polymer chemistry, particularly in ring-opening metathesis polymerization. Its reactivity in this context offers insights into the synthesis of novel polymeric materials, impacting materials science and engineering (Hamilton, Rooney, & Snowden, 1995).

Exploring Reaction Mechanisms with Chlorine Substitutions

- Studies involving 7-chloronorbornadiene have helped elucidate mechanisms in reactions involving chlorine substitutions. These findings are significant in organic chemistry, aiding in the understanding of complex reaction pathways (Adams & Davies, 1974).

Investigations into Molecular Structure and Electronic Properties

- The use of 7-chloronorbornadiene in studies of molecular structures and electronic properties, particularly in the context of silicon NMR chemical shift tensors, demonstrates its application in the field of spectroscopy and molecular physics (Gerdes et al., 2010).

Applications in Organometallic Chemistry

- The compound is utilized in organometallic chemistry, particularly in studies involving molybdenum methylidyne synthesis and the development of phosphaisocyanide complexes. This research contributes to advancements in organometallic synthesis and catalyst development (Agapie, Diaconescu, & Cummins, 2002).

安全和危害

未来方向

属性

IUPAC Name |

7-chlorobicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHVXVCUGFNPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=CC1C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167034 | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloronorbornadiene | |

CAS RN |

1609-39-8 | |

| Record name | 7-Chloronorbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)